molecular formula C25H18ClF3N4O3S2 B2834423 2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 892281-86-6

2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B2834423
CAS RN: 892281-86-6
M. Wt: 579.01
InChI Key: NAEXNLDYAUJPLA-UHFFFAOYSA-N
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Description

2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H18ClF3N4O3S2 and its molecular weight is 579.01. The purity is usually 95%.
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Scientific Research Applications

Catalytic Protodeboronation and Alkene Hydromethylation

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach . This innovative approach allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation reaction played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Trifluoromethylpyridine Synthesis

The compound’s intermediate, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), plays a pivotal role in the synthesis of fluazifop, a herbicide. Researchers have demonstrated that 2,5-CTF can be obtained in good yield via a simple one-step reaction . This synthesis pathway highlights the compound’s relevance in agrochemical applications.

Overcoming Multi-Drug Resistance in Cancer

Polysubstituted pyrrole natural products known as lamellarins have shown promise in overcoming multi-drug resistance in cancer. These compounds inhibit p-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux pumps. The compound under investigation may contribute to the development of novel anti-cancer agents targeting drug-resistant tumors .

properties

IUPAC Name

2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N4O3S2/c1-12(34)32-7-6-15-20(10-32)38-23-22(15)24(36)33(14-3-4-17(28)16(26)9-14)25(31-23)37-11-21(35)30-19-5-2-13(27)8-18(19)29/h2-5,8-9H,6-7,10-11H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEXNLDYAUJPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

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